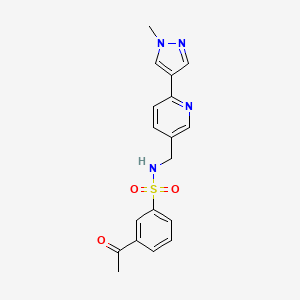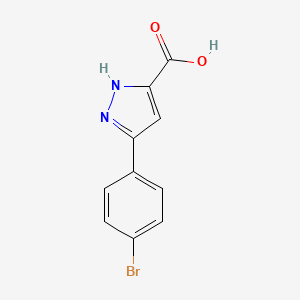![molecular formula C23H19FN4OS2 B2966992 4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185023-41-9](/img/no-structure.png)
4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H19FN4OS2 and its molecular weight is 450.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Compounds within this chemical family, such as thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones, have been synthesized through various methods, including heterocyclization and microwave-assisted synthesis. These techniques allow for the efficient preparation of derivatives with potential biological or material applications (Davoodnia et al., 2008), (Kaur et al., 2011).
Structural Characterization : Advances in crystallography and spectroscopic techniques have enabled detailed characterization of these compounds. For instance, the structural and spectroscopic analysis, including Hirshfeld surface analysis and DFT calculations, provide insights into the molecular architecture and electronic properties of these derivatives (Lahmidi et al., 2019).
Biological Activities
Antimicrobial and Antitumor Activities : Several studies have shown that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines exhibit promising antimicrobial and antitumor activities. These compounds have been evaluated against a range of bacterial, fungal, and tumor cell lines, demonstrating their potential as therapeutic agents (Hossain et al., 2009), (Lauria et al., 2013).
Adenosine Receptor Affinity : Compounds with a similar structural framework have been studied for their affinity towards adenosine receptors, indicating potential applications in treating disorders related to these receptors (Betti et al., 1999).
Organic Light-Emitting Properties : The self-assembly and organic light-emitting properties of certain derivatives highlight their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) (Liu et al., 2008).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one' involves the synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core followed by the introduction of the 2-fluorobenzylthio and 4-ethylbenzyl groups.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "2-chloro-5-fluorobenzyl chloride", "2-mercaptobenzyl alcohol", "4-ethylbenzyl bromide", "2,3-dichloro-5,6-dicyanobenzoquinone", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethanol", "dichloromethane", "tetrahydrofuran", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(2-mercaptobenzylthio)-4,6-dimethylpyrimidine by reacting 2-amino-4,6-dimethylpyrimidine with 2-mercaptobenzyl alcohol in the presence of triethylamine and acetic anhydride in dichloromethane.", "Step 2: Synthesis of 2-(2-fluorobenzylthio)-4,6-dimethylpyrimidine by reacting 2-chloro-5-fluorobenzyl chloride with 2-(2-mercaptobenzylthio)-4,6-dimethylpyrimidine in the presence of triethylamine in tetrahydrofuran.", "Step 3: Synthesis of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one by reacting 2-(2-fluorobenzylthio)-4,6-dimethylpyrimidine with 2,3-dichloro-5,6-dicyanobenzoquinone in the presence of sodium bicarbonate in ethanol.", "Step 4: Synthesis of 4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one by reacting thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one with 4-ethylbenzyl bromide in the presence of potassium carbonate in diethyl ether." ] } | |
CAS No. |
1185023-41-9 |
Molecular Formula |
C23H19FN4OS2 |
Molecular Weight |
450.55 |
IUPAC Name |
8-[(4-ethylphenyl)methyl]-12-[(2-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C23H19FN4OS2/c1-2-15-7-9-16(10-8-15)13-27-21(29)20-19(11-12-30-20)28-22(27)25-26-23(28)31-14-17-5-3-4-6-18(17)24/h3-12H,2,13-14H2,1H3 |
InChI Key |
MIFDPJLZYZCVGI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2966913.png)
![N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2966916.png)
![N~4~-(4-methoxyphenyl)-N~6~-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966917.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide](/img/structure/B2966918.png)
![3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid](/img/structure/B2966919.png)

![2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2966924.png)

![N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide](/img/structure/B2966927.png)
![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2966928.png)
![4-[(3R)-3-Aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2966929.png)

![1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2966932.png)
